2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide is an organic compound that features a unique structure combining a triazole ring, a thiophene ring, and an acetamide group
Scientific Research Applications
2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide has significant research interest due to its diverse applications:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Its potential bioactivity is of interest for developing new pharmaceuticals.
Medicine: : Investigated for its potential therapeutic effects, including antimicrobial, anti-inflammatory, or anticancer properties.
Industry: : May be used in the development of novel materials with specific electronic, photophysical, or catalytic properties.
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme 5-lipoxygenase (5-LOX) . 5-LOX plays a crucial role in the biosynthesis of leukotrienes, which are lipid mediators involved in inflammatory and allergic responses .
Mode of Action
The compound interacts with its target, 5-LOX, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to leukotrienes, thus reducing inflammation and allergic responses .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting 5-LOX, it prevents the conversion of arachidonic acid into leukotrienes . Leukotrienes are potent mediators of inflammation and allergic reactions, so their reduction can alleviate symptoms associated with these conditions .
Pharmacokinetics
Similar compounds with a thiophene ring are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
The inhibition of 5-LOX by this compound leads to a decrease in the production of leukotrienes . This can result in reduced inflammation and allergic responses, providing potential therapeutic benefits in conditions such as asthma, allergic rhinitis, and other inflammatory diseases .
Safety and Hazards
Future Directions
Thiophene derivatives are a topic of interest in medicinal chemistry due to their diverse therapeutic properties . Future research could involve the synthesis and characterization of novel thiophene derivatives, including those containing a 1,2,4-triazole ring, to investigate their potential pharmacological activities.
Preparation Methods
Synthetic routes and reaction conditions: : The synthesis of 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach starts with the construction of the triazole ring, followed by the introduction of the thiophene and phenoxyphenyl groups. Detailed reaction conditions such as temperature, solvents, and catalysts must be carefully optimized to achieve high yield and purity.
Industrial production methods: : On an industrial scale, the production process must be efficient, cost-effective, and environmentally friendly. This may involve the development of robust catalytic systems and continuous flow processes to maximize the production rate while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of reactions it undergoes
Oxidation: : The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: : The triazole ring may be reduced under certain conditions to yield different products.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the amino and phenoxyphenyl groups.
Common reagents and conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used for oxidations.
Reduction: : Common reducing agents include hydrogen gas with a suitable catalyst or sodium borohydride.
Substitution: : Various nucleophiles or electrophiles can be used, depending on the specific functional groups targeted.
Major products formed: : The products of these reactions vary widely but can include modified triazoles, sulfones, and substituted phenoxyphenyl derivatives, each with potential utility in different applications.
Comparison with Similar Compounds
Comparison: : Compared to similar compounds, 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide stands out due to its unique combination of structural elements, which may confer distinct properties such as improved stability, specificity, or bioactivity.
Similar compounds: : Other compounds in this category might include those with similar triazole-thiophene scaffolds or acetamide-functionalized derivatives
Properties
IUPAC Name |
2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S2/c21-25-19(17-7-4-12-28-17)23-24-20(25)29-13-18(26)22-14-8-10-16(11-9-14)27-15-5-2-1-3-6-15/h1-12H,13,21H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWJZCAKTROCNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CSC3=NN=C(N3N)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.